![molecular formula C9H17NO3S3Si B12056503 Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate CAS No. 1050502-37-8](/img/structure/B12056503.png)
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is a specialized organosilicon compound with the molecular formula C(9)H({17})NO(_3)S(_3)Si. It is known for its unique structure, which combines a cyanomethyl group, a trimethoxysilyl group, and a trithiocarbonate moiety. This compound is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry, enabling controlled radical polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate typically involves the reaction of 3-(trimethoxysilyl)propylamine with carbon disulfide and cyanomethyl chloride. The reaction proceeds as follows:
Formation of the Intermediate: 3-(trimethoxysilyl)propylamine reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form the corresponding dithiocarbamate intermediate.
Reaction with Cyanomethyl Chloride: The dithiocarbamate intermediate is then treated with cyanomethyl chloride to yield this compound.
The reaction conditions typically involve moderate temperatures (around 25-50°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the trithiocarbonate moiety into thiols or other sulfur-containing compounds.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related sulfur compounds.
Substitution: Various cyanomethyl derivatives.
Scientific Research Applications
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate has diverse applications in scientific research:
Polymer Chemistry: As a RAFT agent, it is used to control the molecular weight and architecture of polymers, enabling the synthesis of block copolymers, star polymers, and other complex structures.
Surface Functionalization: The trimethoxysilyl group allows for the attachment of the compound to various surfaces, making it useful in the modification of nanoparticles, glass, and other materials.
Bioconjugation: The compound can be used to link biomolecules to surfaces or polymers, facilitating the development of biosensors and drug delivery systems.
Material Science: It is employed in the creation of advanced materials with tailored properties, such as hydrogels and responsive coatings.
Mechanism of Action
The primary mechanism of action for Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the active radical species between growing chains. This results in controlled polymerization with narrow molecular weight distribution.
Comparison with Similar Compounds
Similar Compounds
- Cyanomethyl [3-(triethoxysilyl)propyl] trithiocarbonate
- Cyanomethyl [3-(trimethoxysilyl)butyl] trithiocarbonate
- Cyanomethyl [3-(trimethoxysilyl)propyl] dithiocarbonate
Uniqueness
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is unique due to its combination of a trimethoxysilyl group and a trithiocarbonate moiety. This dual functionality allows it to act as both a surface modifier and a RAFT agent, making it highly versatile in various applications. Its ability to form stable bonds with surfaces and control polymerization processes sets it apart from other similar compounds.
Properties
CAS No. |
1050502-37-8 |
|---|---|
Molecular Formula |
C9H17NO3S3Si |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-(3-trimethoxysilylpropylsulfanylcarbothioylsulfanyl)acetonitrile |
InChI |
InChI=1S/C9H17NO3S3Si/c1-11-17(12-2,13-3)8-4-6-15-9(14)16-7-5-10/h4,6-8H2,1-3H3 |
InChI Key |
NGRLZFIXIPQVRW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSC(=S)SCC#N)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


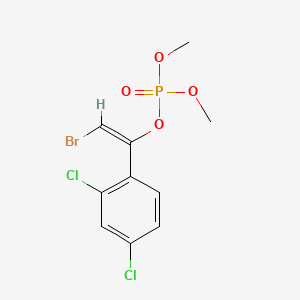

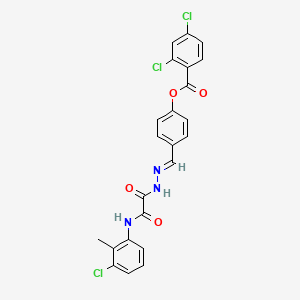
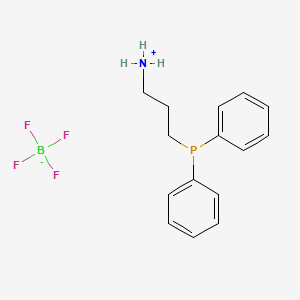
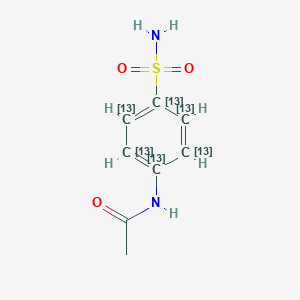
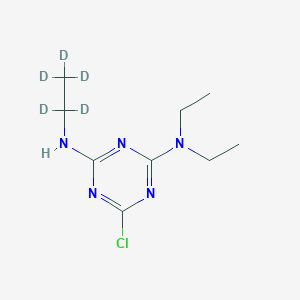
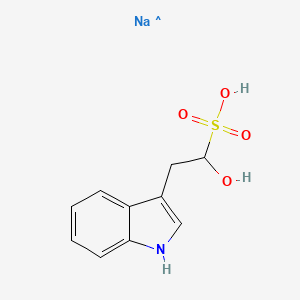
![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)

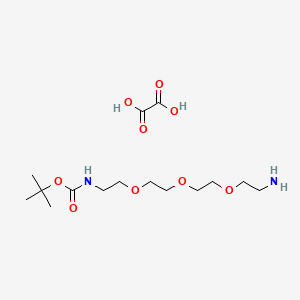
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
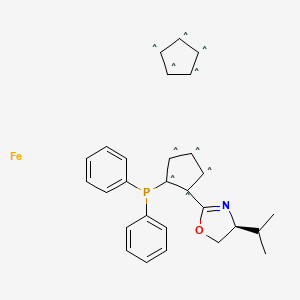
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)

